molecular formula C11H11NO4 B8573659 2-Cyanomethyl-4,6-dimethoxy-benzoic acid

2-Cyanomethyl-4,6-dimethoxy-benzoic acid

Cat. No. B8573659
M. Wt: 221.21 g/mol
InChI Key: PBWLXFKUPWTHDM-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

To a solution of NaOH (3.4 g, 85 mmol) in H2O (50 ml) was added of 5,7-Dimethoxy-indan-1,2-dione 2-oxime (5.0 g, 22.6 mmol). The mixture was heated to 50° C. Then p-Toluenesulfonyl chloride (5.7 g, 30 mmol) was added in portions to the mixture. The mixture was heated at 80° C. for 15 min. After cooling carefully to room temperature, the precipitate (a little) was removed from the mixture. Mother liquid was acidified by concentrated HCl to PH=3-4 and precipitate was formed. The precipitate was collected and dried to give product (3.5 g, 70%). LC-MS: m/e 220 (M−1).
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
5,7-Dimethoxy-indan-1,2-dione 2-oxime
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:11](=[C:12]([O:14][CH3:15])[CH:13]=1)[C:10](=[O:16])[C:9](=[N:17]O)[CH2:8]2.C1(C)C=CC(S(Cl)(=O)=[O:26])=CC=1>O>[C:9]([CH2:8][C:7]1[CH:6]=[C:5]([O:4][CH3:3])[CH:13]=[C:12]([O:14][CH3:15])[C:11]=1[C:10]([OH:16])=[O:26])#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
5,7-Dimethoxy-indan-1,2-dione 2-oxime
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=C(C1)OC)=O)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling carefully to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate (a little) was removed from the mixture
CUSTOM
Type
CUSTOM
Details
precipitate was formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(C(=O)O)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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